molecular formula C24H30N2O5S B2912329 Butyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate CAS No. 1207057-76-8

Butyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate

Cat. No. B2912329
CAS RN: 1207057-76-8
M. Wt: 458.57
InChI Key: WMYYYHYACBQUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

    Protodeboronation : In organic synthesis, protodeboronation of boronic esters is essential. Recent research has explored catalytic protodeboronation of alkyl boronic esters using a radical approach. This method allows for functionalization and transformation of boronic esters, including those containing the butyl group . Hydromethylation : The compound’s radical-based protodeboronation can be paired with a Matteson–CH2– homologation to achieve formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown . Total Synthesis Applications : The protodeboronation strategy has been applied in the formal total synthesis of d-®-coniceine and indolizidine 209B, demonstrating its synthetic utility .

Safety and Hazards

  • Air and Moisture Stability : Organoboron compounds, including boronic esters, have limited stability in the presence of air and moisture. Consider precautions during handling and storage .

properties

IUPAC Name

butyl 4-[[2-[1-(benzenesulfonyl)piperidin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S/c1-2-3-17-31-24(28)19-12-14-20(15-13-19)25-23(27)18-21-9-7-8-16-26(21)32(29,30)22-10-5-4-6-11-22/h4-6,10-15,21H,2-3,7-9,16-18H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYYYHYACBQUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate

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